N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a synthetic aromatic amine featuring two 2,6-dimethylphenyl groups connected via an ethylphenoxy bridge. Its molecular formula is C₁₈H₂₃NO, with a molecular weight of 269.39 g/mol (inferred from structurally related compounds) . This compound belongs to the class of aroxyethylamines, which are characterized by ether-linked aromatic moieties and ethylamine backbones.
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4/h5-10,19H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOMGQPKGOUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-(2,6-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Biochemical Research
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is utilized in proteomics research as a biochemical probe. Its structure allows it to interact with various biological molecules, making it valuable for studying protein interactions and functions. This application is particularly relevant in the development of assays for drug discovery and biomarker identification.
Environmental Monitoring
The compound's derivatives have been studied for their potential as environmental pollutants. Research indicates that compounds similar to this compound can be detected in environmental samples, such as water and soil. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to monitor these compounds' presence and concentration levels in various ecosystems .
Manufacturing of Dyes and Pigments
This compound serves as an intermediate in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating vibrant colors used in textiles and coatings.
Production of Pesticides
The compound is also used in synthesizing agrochemicals, particularly pesticides. Its structural properties contribute to the efficacy of these chemicals against pests while minimizing environmental impact. Studies have shown that formulations containing this compound exhibit enhanced performance compared to traditional pesticides .
Case Studies
Regulatory Considerations
Given its applications and potential environmental impact, this compound is subject to regulatory scrutiny. Various countries have established guidelines for its safe handling and usage in industrial applications to mitigate risks associated with chemical exposure.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Aroxyethylamine/Aroxyacetamide Derivatives
These compounds share the 2,6-dimethylphenyl group but differ in substituents and biological activity:
Key Findings :
- Anticonvulsant Activity: Aroxyethylamines like Compound XVI (from ) exhibit potent anticonvulsant effects in maximal electroshock (MES) assays (100% protection at 100 mg/kg in mice). The target compound’s ethylphenoxy backbone may confer similar activity due to enhanced blood-brain barrier penetration .
- Structural Flexibility : Substitution with halogens (e.g., chlorine in ) or alkyl chains (e.g., hexyloxy in ) modulates lipophilicity and toxicity.
Agrochemical Derivatives
N-(2,6-Dimethylphenyl) derivatives are widely used in pesticides, differing in functional groups and targets:
Key Findings :
- Functional Group Impact: The target compound lacks the methoxyacetyl or oxazolidinyl moieties critical for fungicidal activity in metalaxyl or oxadixyl. Instead, its ethylphenoxy group may prioritize CNS activity over agrochemical use .
- Degradation Pathways: 2,6-Dimethylaniline derivatives degrade via Fenton oxidation to intermediates like 2,6-dimethylphenol and organic acids, suggesting similar environmental persistence for the target compound .
Acetamide and Chloroacetamide Derivatives
These compounds serve as intermediates or bioactive molecules:
Key Findings :
- Bioactivity: The ethyl(methyl)amino group in ’s compound enables antiarrhythmic effects, highlighting how nitrogen-containing substituents diversify applications.
- Toxicity : Chloroacetamide derivatives () are more toxic than the target compound, which lacks reactive halogen groups .
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, metabolic pathways, and pharmacological properties.
- Chemical Formula : C18H23NO
- Molecular Weight : 269.38 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Studies
Toxicological evaluations have indicated that derivatives of 2,6-dimethylaniline exhibit significant toxicity in various animal models. For instance:
- In a study involving Charles River CD rats, administration of 2,6-dimethylaniline resulted in reduced body weight and increased mortality rates at higher doses (3000 ppm) over a 104-week period. Notably, the compound was linked to neoplastic changes in the nasal cavity and liver (NTP TR-278) .
- The LD50 values for 2,6-dimethylaniline were determined to be approximately 1.2-1.3 g/kg in rat models, indicating moderate acute toxicity .
2. Metabolism and Excretion
Studies have shown that 2,6-dimethylaniline is metabolized primarily in the liver, producing various metabolites that may contribute to its biological effects:
- Major urinary metabolites identified include 4-hydroxy-2,6-dimethylaniline and 3-methyl-2-aminobenzoic acid .
- Metabolites can bind to hemoglobin and DNA, suggesting potential mutagenic effects .
3. Pharmacological Properties
Research into the pharmacological properties of related compounds has yielded interesting findings:
- A related compound, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, demonstrated anticonvulsant activity with an effective dose (ED50) of 42.97 mg/kg in mice . This suggests that derivatives of this compound may possess neuroactive properties.
Case Study 1: Carcinogenicity in Rats
A long-term study evaluated the carcinogenic potential of 2,6-dimethylaniline in rats:
- Method : Rats were fed diets containing varying concentrations (0, 300, 1000, or 3000 ppm) of the compound.
- Findings : High-dose groups exhibited a significant increase in nasal cavity tumors (papillomas and carcinomas), with invasive characteristics leading to metastasis .
Case Study 2: Metabolic Pathways
In metabolic studies using Fischer 344 rats:
- Observation : Administration of the compound led to increased liver weight and alterations in hematological parameters such as decreased hemoglobin levels .
- This indicates that the compound affects both metabolic functions and overall health.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
